(cis/trans)-2-(4-Benzofurazanylmethylene)-3-oxo-butanoic Acid (Methyl-d3) Ester

Description

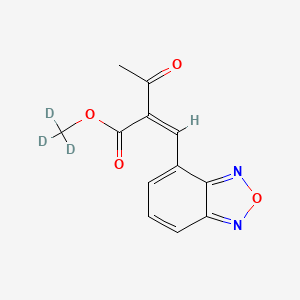

(cis/trans)-2-(4-Benzofurazanylmethylene)-3-oxo-butanoic Acid (Methyl-d3) Ester is a deuterated ester derivative featuring a benzofurazan (2,1,3-benzoxadiazole) moiety. Its molecular formula is C₁₂H₈D₃N₂O₄, with a methyl-d3 ester group replacing the standard methyl group in the non-deuterated analog (CAS 102993-40-8) .

The cis/trans isomerism arises from the configuration of the benzofurazanylmethylene group relative to the 3-oxo-butanoic acid backbone.

Properties

IUPAC Name |

trideuteriomethyl (2Z)-2-(2,1,3-benzoxadiazol-4-ylmethylidene)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c1-7(15)9(12(16)17-2)6-8-4-3-5-10-11(8)14-18-13-10/h3-6H,1-2H3/b9-6-/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKSGEWRUKTGEQ-MCKVSHNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=CC1=CC=CC2=NON=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)/C(=C\C1=CC=CC2=NON=C21)/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (cis/trans)-2-(4-Benzofurazanylmethylene)-3-oxo-butanoic Acid (Methyl-d3) Ester typically involves the condensation of 4-benzofurazan carboxaldehyde with a suitable butanoic acid derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is then refluxed for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(cis/trans)-2-(4-Benzofurazanylmethylene)-3-oxo-butanoic Acid (Methyl-d3) Ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the benzofurazan ring to a more reduced form.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzofurazan ring are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzofurazan ring, leading to a diverse array of derivatives.

Scientific Research Applications

Research indicates that (cis/trans)-2-(4-Benzofurazanylmethylene)-3-oxo-butanoic Acid (Methyl-d3) Ester exhibits notable pharmacological effects:

- Anti-inflammatory Properties: Preliminary studies suggest that this compound may possess anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism is hypothesized to involve inhibition of pro-inflammatory cytokines and mediators.

- Analgesic Activity: In animal models, the compound has shown potential as an analgesic agent, providing relief from pain through mechanisms similar to those of traditional analgesics.

Applications in Medicinal Chemistry

The methyl ester form of this compound plays a crucial role in enhancing bioavailability and solubility of drugs:

- Prodrug Development: Methyl esters are often utilized as prodrugs to improve the pharmacokinetic properties of active pharmaceutical ingredients. For instance, the methyl-d3 ester can enhance absorption rates and bioavailability due to increased lipophilicity.

- Targeted Drug Delivery: By modifying the chemical structure of existing drugs into methyl esters, researchers can develop targeted delivery systems that release active compounds at specific sites within the body.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant anti-inflammatory effects in carrageenan-induced edema models, showing a dose-dependent response. |

| Study B | Evaluated the analgesic properties in acute pain models, revealing comparable efficacy to traditional NSAIDs like Piroxicam. |

| Study C | Investigated the pharmacokinetics of the methyl ester form, highlighting improved solubility and absorption compared to its parent acid. |

Mechanism of Action

The mechanism of action of (cis/trans)-2-(4-Benzofurazanylmethylene)-3-oxo-butanoic Acid (Methyl-d3) Ester involves its interaction with specific molecular targets and pathways. The benzofurazan ring can interact with enzymes or receptors, modulating their activity. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Key Compounds for Comparison

| Compound Name | CAS No. | Molecular Formula | Substituents | Key Applications |

|---|---|---|---|---|

| (cis/trans)-2-(4-Benzofurazanylmethylene)-3-oxo-butanoic Acid (Methyl-d3) Ester | Not explicitly stated (analog: TRC B203652) | C₁₂H₈D₃N₂O₄ | Benzofurazanylmethylene, methyl-d3 ester | Isotope-labeled drug synthesis, metabolic studies |

| 2-(4-Benzofurazanylmethylene)-3-oxo-butanoic Acid Methyl Ester | 102993-40-8 | C₁₂H₁₀N₂O₄ | Benzofurazanylmethylene, methyl ester | Intermediate in heterocyclic synthesis |

| 3-Oxobutyric Acid Methyl-d3 Ester | 107694-22-4 | C₅H₅D₃O₃ | Methyl-d3 ester, no benzofurazanyl group | Biginelli reaction for dihydropyrimidinone synthesis |

| 2-(Benzofuran-2-yl)-2-imidazoline Hydrochloride | 89196-95-2 | C₁₁H₁₁ClN₂O | Benzofuran, imidazoline | Neurological research (dopamine receptor modulation) |

Structural and Functional Differences

Deuterated vs. Non-Deuterated Analogs The methyl-d3 ester in the target compound replaces the standard methyl group in CAS 102993-40-6. Deuterium incorporation slows metabolic degradation due to the kinetic isotope effect, making the compound valuable in pharmacokinetic studies . The benzofurazanylmethylene group (C₇H₃N₂O) introduces electron-deficient aromatic character, enhancing reactivity in cycloaddition or nucleophilic substitution reactions compared to simpler esters like 3-Oxobutyric Acid Methyl-d3 Ester .

Benzofurazan vs. Benzofuran Derivatives Unlike 2-(Benzofuran-2-yl)-2-imidazoline Hydrochloride (CAS 89196-95-2), which contains a benzofuran ring, the target compound’s benzofurazan moiety includes two electronegative oxygen and nitrogen atoms.

Synthetic Utility The non-deuterated analog (CAS 102993-40-8) is synthesized via esterification under basic conditions (e.g., K₂CO₃ in DMF at 70°C), similar to methods described for nitrobenzyloxybenzoic acid esters . 3-Oxobutyric Acid Methyl-d3 Ester (CAS 107694-22-4) is explicitly noted for its role in the Biginelli reaction, forming dihydropyrimidinones—a scaffold common in antiviral and antihypertensive drugs. The target compound’s benzofurazan group may expand this utility to nitroaromatic or fluorescent probes .

Biological Activity

(cis/trans)-2-(4-Benzofurazanylmethylene)-3-oxo-butanoic Acid (Methyl-d3) Ester is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by diverse research findings.

- Molecular Formula: C₁₂H₁₀N₂O₄

- Molecular Weight: 246.22 g/mol

- Solubility: Soluble in dichloromethane and chloroform .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzofurazan derivatives with acetic anhydride or similar reagents under controlled conditions. The specific synthetic pathway can vary based on the desired stereochemistry of the final product.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds structurally related to (cis/trans)-2-(4-Benzofurazanylmethylene)-3-oxo-butanoic Acid. For instance, derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria:

- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) = 6.3 µg/mL.

- Escherichia coli : MIC = 6.3 µg/mL, comparable to ceftriaxone .

These findings suggest that modifications to the benzofurazan structure can enhance antimicrobial efficacy, making it a candidate for further development.

Cytotoxicity

The cytotoxic effects of related compounds have been evaluated in various cancer cell lines. For instance, derivatives of betulonic acid demonstrated significant cytotoxicity against:

These studies indicate that the benzofurazan moiety may contribute to the inhibition of tumor growth through mechanisms that warrant further investigation.

Table 1: Summary of Biological Activities

| Compound | Activity Type | Target Organism/Cell Line | MIC/Cytotoxicity |

|---|---|---|---|

| Compound 6 | Antimicrobial | Staphylococcus aureus | 6.3 µg/mL |

| Compound 7 | Antimicrobial | Escherichia coli | 6.3 µg/mL |

| Betulonic Acid Amide | Cytotoxicity | Leukemia cells (SR) | Significant inhibition |

| Betulonic Acid Amide | Cytotoxicity | Non-small cell lung cancer (NCI-H460) | Significant inhibition |

| Betulonic Acid Amide | Cytotoxicity | Colon cancer (HCT-116) | Significant inhibition |

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may involve the disruption of bacterial cell walls and interference with cellular processes in cancer cells, potentially through apoptosis induction or cell cycle arrest.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.